Bis(trimethylsiloxy)dichlorosilane
Overview
Description
Bis(trimethylsiloxy)dichlorosilane, also known as 3,3-Dichlorohexamethyltrisiloxane, is a chemical compound with the molecular formula C6H18Cl2O2Si3 . It is a liquid substance and is part of the chlorosilane chemical family .
Synthesis Analysis
Bis(trimethylsiloxy)dichlorosilane can be synthesized by reacting trimethylsilanol with trichlorotrimethylsilane in the presence of triethylamine . The reaction is carried out in ether at 0°C .Molecular Structure Analysis
The molecular structure of Bis(trimethylsiloxy)dichlorosilane consists of trimethylsiloxy groups attached to a silicon atom . It also contains easily-hydrolyzable chlorine atoms .Chemical Reactions Analysis
Bis(trimethylsiloxy)dichlorosilane has been studied for its reactions with monohydric and dihydric alcohols, as well as mono- and dihydric phenols . When reacted with absolute ethanol in the presence of pyridine, bis(trimethylsiloxy)diethoxysilane was obtained .Physical And Chemical Properties Analysis
Bis(trimethylsiloxy)dichlorosilane has a boiling point of 173°C, a density of 1.0017 g/mL, a flash point of 54°C, and a melting point of -53°C . Its refractive index at 20°C is 1.3983 .Scientific Research Applications
Reductive Coupling in Organic Chemistry
Bis(trimethylsiloxy)dichlorosilane has been utilized in the field of organic chemistry, particularly in reductive coupling reactions. A study by So, Park, & Boudjouk (1988) demonstrated its effectiveness in producing O-silylated pinacols, which are easily converted to pinacols or pinacolones with high yields. This process is influenced by the nature of substituents on the carbonyl compounds, where electron-donating groups accelerate the coupling and electron-withdrawing groups inhibit it.
Synthesis of Alkylalkoxysiloxanes
In the synthesis of various siloxane compounds, bis(trimethylsiloxy)dichlorosilane plays a crucial role. Kijima, Okuda, & Abe (1971) explored its reaction with different silanols, leading to the formation of compounds like Trimethylsiloxytri-t-butoxysilane and Bis(trimethylsiloxy)di-t-butoxysilane. These compounds were characterized by elemental analysis and spectroscopy, indicating the utility of bis(trimethylsiloxy)dichlorosilane in synthesizing complex siloxane structures (Kijima, Okuda, & Abe, 1971).
Crystal and Molecular Structures
Bis(trimethylsiloxy)dichlorosilane is significant in studying crystal and molecular structures of silicon-containing compounds. Ovchinnikov et al. (1998) used it in reactions to form cation-anionic complexes with unique disiloxane dications. These complexes displayed interesting structural properties, like five-coordinate Si atoms, and had applications in understanding silicenium ion stabilization (Ovchinnikov et al., 1998).
Silylation in Heterocyclic Chemistry
In heterocyclic chemistry, bis(trimethylsiloxy)dichlorosilane has been used for the silylation of various compounds. Avota, Pestunovich, & Giller (1975) investigated its reaction with 6-pyridazone derivatives, leading to the formation of various silylated structures. This study highlighted the role of bis(trimethylsiloxy)dichlorosilane in modifying heterocyclic compounds, contributing to the understanding of their chemical properties and potential applications (Avota, Pestunovich, & Giller, 1975).
Surface Treatment Applications
In materials science, especially in surface treatment of metals, bis(trimethylsiloxy)dichlorosilane has been explored for its potential. Xian et al. (2013) studied the stability of silane solutions containing compounds like bis-[trimethoxysilylpropyl]amine, where bis(trimethylsiloxy)dichlorosilane could potentially play a role. Their research focused on factors influencing the long-term stability of these solutions, which is crucial for the effectiveness of surface treatments (Xian et al., 2013).
Safety And Hazards
properties
IUPAC Name |
dichloro-bis(trimethylsilyloxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18Cl2O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPFMTIZDAWFAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](O[Si](C)(C)C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2O2Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373515 | |
Record name | 3,3-Dichloro-1,1,1,5,5,5-hexamethyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsiloxy)dichlorosilane | |
CAS RN |
2750-44-9 | |
Record name | 3,3-Dichloro-1,1,1,5,5,5-hexamethyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2750-44-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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